1,2-Bis((pinacolato)boryl)ethane 1,2-Bis((pinacolato)boryl)ethane
Brand Name: Vulcanchem
CAS No.: 364634-18-4
VCID: VC21095476
InChI: InChI=1S/C14H28B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h9-10H2,1-8H3
SMILES: B1(OC(C(O1)(C)C)(C)C)CCB2OC(C(O2)(C)C)(C)C
Molecular Formula: C14H28B2O4
Molecular Weight: 282 g/mol

1,2-Bis((pinacolato)boryl)ethane

CAS No.: 364634-18-4

Cat. No.: VC21095476

Molecular Formula: C14H28B2O4

Molecular Weight: 282 g/mol

* For research use only. Not for human or veterinary use.

1,2-Bis((pinacolato)boryl)ethane - 364634-18-4

Specification

CAS No. 364634-18-4
Molecular Formula C14H28B2O4
Molecular Weight 282 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H28B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h9-10H2,1-8H3
Standard InChI Key XSJBRPOBMHZZNA-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)CCB2OC(C(O2)(C)C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)CCB2OC(C(O2)(C)C)(C)C

Introduction

Structural Characteristics and Properties

Molecular Structure and Identification

1,2-Bis((pinacolato)boryl)ethane, identified by CAS number 364634-18-4, features a unique molecular arrangement with two boron atoms, each embedded in a dioxaborolane ring system derived from pinacol. The systematic IUPAC name is 4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3,2-dioxaborolane, reflecting its complex structure . Each boryl moiety contains a boron atom coordinated to two oxygen atoms from the pinacolato group, with the ethane bridge (CH2CH2) connecting the two boryl centers to create a flexible linker. This structural configuration distinguishes it from the closely related bis(pinacolato)diboron (B2Pin2), which features a direct boron-boron bond rather than a carbon-based spacer. The structural arrangement gives this compound distinct reactivity profiles, as the ethylene bridge creates spatial separation between the reactive boron centers while maintaining their chemical functionality .

Physical and Chemical Properties

1,2-Bis((pinacolato)boryl)ethane exists as a colorless oil at standard conditions, unlike some structurally related compounds that appear as crystalline solids . This physical state influences its handling characteristics and may contribute to its reactivity profile in organic transformations. The compound has a predicted boiling point of 296.2±23.0°C at standard pressure, indicating relatively high thermal stability despite requiring cold storage for long-term preservation . Its density is predicted to be 0.96±0.1 g/cm³, typical for organoboron compounds of this class . The molecular weight of 281.99 g/mol positions it as a medium-sized molecule in the realm of synthetic organoboron reagents . These properties collectively influence its behavior in reaction media and its handling requirements in laboratory settings.

ParameterValueReference
CAS Number364634-18-4
Molecular FormulaC14H28B2O4
Molecular Weight281.99 g/mol
SMILESCC1(C)OB(CCB2OC(C)(C)C(C)(C)O2)OC1(C)C
AppearanceColorless oil
Boiling Point296.2±23.0°C (Predicted)
Density0.96±0.1 g/cm³ (Predicted)

Synthesis and Preparation Methods

Related Synthetic Methodologies

Understanding the synthesis of 1,2-Bis((pinacolato)boryl)ethane can be enhanced by examining methodologies used for related compounds. The preparation of bis[(pinacolato)boryl]methane, a closely related compound differing only by one methylene unit, has been more extensively documented. This analog can be synthesized through various approaches, including reactions involving diboron reagents and appropriate methylene sources . The preparation of 1,1-bis[(pinacolato)boryl]alkanes has emerged as valuable in contemporary organic synthesis due to their utility as versatile synthons . Similar synthetic principles likely apply to the ethylene-bridged variant, with modifications to accommodate the additional carbon atom in the linking chain. These methodologies typically involve careful control of reaction conditions to ensure selective formation of the desired product while minimizing potential side reactions.

Chemical Reactivity and Applications

Applications in Organic Synthesis

CompoundMolecular FormulaMolecular WeightPhysical StateMelting PointReference
1,2-Bis((pinacolato)boryl)ethaneC14H28B2O4281.99 g/molColorless oil-
Bis(pinacolato)diboronC12H24B2O4253.94 g/molSolid137-140°C
Bis[(pinacolato)boryl]methaneC13H26B2O4267.97 g/molWhite to off-white solid51-55°C
SupplierProduct CodePackage SizeNotesReference
LGC StandardsTRC-B522740Neat formatStorage at -20°C recommended
CP Lab SafetyALA-B357613-25mg25 mgFor professional use only, not for medical applications

Research Applications and Future Directions

Current Research Status

The research landscape surrounding 1,2-Bis((pinacolato)boryl)ethane appears less extensively developed compared to some of its structural relatives, particularly bis(pinacolato)diboron, which has been cited in thousands of publications . The seminal work by Ali, Hijazi Abu, Goldberg, Israel, and Srebnik, Morris in 2001 established the foundation for understanding this compound's chemistry . However, the specific applications and detailed reaction mechanisms involving this particular diboron reagent remain areas for further exploration. The unique structural features of the compound, particularly the ethylene bridge between the two boryl groups, create opportunities for novel reactivity patterns and applications that may differ significantly from those of diboron compounds with direct boron-boron bonds .

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